JH-IX-179
Description
JH-IX-179 is a novel, highly potent, and selective type I ATP-competitive inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in approximately 30% of acute myeloid leukemia (AML) cases . Developed by Dana-Farber Cancer Institute, JH-IX-179 exhibits nanomolar inhibitory activity against FLT3 mutants, including FLT3-ITD (internal tandem duplication), FLT3-D835Y, and FLT3-N841I, with IC50 values of 6 nM, 18 nM, and comparable potency, respectively . Its indenoindolone scaffold was optimized through structure-activity relationship studies, replacing cyanopyrazole groups to enhance binding affinity and selectivity .
Notably, JH-IX-179 demonstrates minimal off-target effects, as shown by KinomeScan profiling against 456 kinases, where it selectively binds FLT3 isoforms without significant interactions with other kinases . It also exhibits low human serum protein binding (Supplementary Figure 2 in ), enhancing its bioavailability compared to older FLT3 inhibitors like PKC412. Preclinical studies reveal dual mechanisms of action: G1 cell cycle arrest and apoptosis induction in FLT3-ITD-driven AML cells, and apoptosis-dominated effects in FLT3-D835Y mutants .
Propriétés
Formule moléculaire |
C26H24N6O |
|---|---|
Poids moléculaire |
436.519 |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Apparence |
Solid powder |
Synonymes |
JH-IX-179; JH-IX 179; JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar FLT3 Inhibitors
Potency and Selectivity
Key Findings :
- Selectivity: JH-IX-179’s S(10) score (0.03) is 4× lower than crenolanib’s (0.12), indicating superior FLT3 specificity .
- Off-Target Effects: Unlike crenolanib (which inhibits PDGFR/VEGFR) or quizartinib (KIT/CSF1R), JH-IX-179’s off-target activity is restricted to non-oncogenic kinases like ROCK2 and PHKG1 .
Mechanism of Action
- JH-IX-179 : Induces apoptosis in FLT3-D835Y cells and combines apoptosis with G1 arrest in FLT3-ITD models .
- Gilteritinib : Potent against both ITD and TKD mutants but triggers AXL-mediated resistance .
Pharmacokinetics and Stability
| Parameter | JH-IX-179 | Crenolanib |
|---|---|---|
| Mouse Microsomal Half-Life | 15 min | ~30 min |
| Plasma Stability | No degradation after 6 h | Moderate degradation |
| Protein Binding | <10% | >90% (e.g., PKC412) |
Implications : JH-IX-179’s stability and low protein binding suggest favorable pharmacokinetics for sustained FLT3 inhibition in vivo.
Resistance Profile
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
